Amuvatinib

Catalog No.
S548022
CAS No.
850879-09-3
M.F
C23H21N5O3S
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amuvatinib

CAS Number

850879-09-3

Product Name

Amuvatinib

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)

InChI Key

FOFDIMHVKGYHRU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

HPK 56; HPK-56; HPK56; MP470; MP-470; MP 470; Amuvatinib.

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

The exact mass of the compound Amuvatinib is 447.13651 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amuvatinib (CAS: 850879-09-3), also known as MP-470, is an orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily procured for its dual-action mechanism. Unlike standard TKIs, it potently inhibits mutant c-Kit, PDGFRα, Flt3, and c-Met, while simultaneously acting as a suppressor of the DNA repair protein RAD51. This specific pharmacological profile makes it a critical baseline material for researchers modeling imatinib-resistant malignancies and designing synergistic combination therapies with DNA-damaging agents [1].

Substituting Amuvatinib with standard in-class TKIs like Imatinib or Erlotinib fundamentally compromises experimental validity in refractory cancer models. Standard TKIs lack Amuvatinib's ability to suppress RAD51-mediated homologous recombination, rendering them ineffective as sensitizers for topoisomerase inhibitors or platinum-based chemotherapies [1]. Furthermore, from a handling and formulation standpoint, Amuvatinib is a Biopharmaceutics Classification System (BCS) Class IV compound with exceptionally poor aqueous solubility. Generic substitution of standard assay buffers without specific lipid vehicles or fresh anhydrous DMSO will result in severe precipitation, erratic in vivo pharmacokinetics, and false-negative efficacy data [2].

Efficacy in Imatinib-Resistant GIST Models

In gastrointestinal stromal tumor (GIST) models exhibiting acute or chronic resistance to Imatinib, Amuvatinib demonstrates sustained target engagement. In the Imatinib-resistant GIST48 cell line, Amuvatinib maintains an IC50 of 0.91 µM, effectively bypassing the resistance mechanisms that limit standard therapies[1]. Furthermore, when combined with Erlotinib in GIST882 cells, Amuvatinib yields a highly synergistic Combination Index (CI) of 0.20, whereas Imatinib combinations show weaker synergy[1].

Evidence DimensionIC50 and Combination Index (CI) in resistant GIST cells
Target Compound DataAmuvatinib IC50 = 0.91 µM (GIST48); CI = 0.20 (with Erlotinib in GIST882)
Comparator Or BaselineImatinib (loss of efficacy in chronic exposure; CI = 0.63 with Erlotinib in GIST48)
Quantified DifferenceAmuvatinib maintains sub-micromolar efficacy and superior synergy (CI 0.20 vs >0.50) in resistant lines.
ConditionsGIST48 and GIST882 cell lines, in vitro viability and synergy assays

Buyers modeling refractory GIST must select Amuvatinib to successfully bypass c-Kit/AXL-mediated Imatinib resistance.

MET-Dependent Cytotoxicity in Myeloma vs. Imatinib

Amuvatinib's specific inclusion of c-Met in its inhibitory profile provides a distinct procurement advantage for myeloma research over conventional c-Kit/PDGFR inhibitors. In U266 myeloma cells dependent on the MET/HGF signaling axis, Amuvatinib induces significant apoptosis at 5 µM [1]. In direct contrast, 25 µM of Imatinib fails to induce significant cell death (P = 0.07) because it does not target MET[1].

Evidence DimensionInduction of apoptosis in MET-dependent U266 cells
Target Compound DataSignificant apoptosis and >50% inhibition of thymidine incorporation at 5 µM
Comparator Or BaselineImatinib (No significant cell death at 25 µM, P = 0.07)
Quantified DifferenceAmuvatinib triggers apoptosis at 5x lower concentrations than the maximum tested Imatinib dose, which remains ineffective.
ConditionsU266 myeloma cells, 24-72 hour exposure, apoptosis and thymidine incorporation assays

Demonstrates that Amuvatinib cannot be substituted with Imatinib in hematological models reliant on MET kinase signaling.

RAD51 Suppression for DNA-Damage Sensitization

Amuvatinib functions as a DNA repair suppressor by downregulating RAD51, a critical protein for homologous recombination. Molecular studies demonstrate that Amuvatinib reduces RAD51 protein levels by over 50%, forcing cancer cells into apoptosis when exposed to DNA-damaging agents [1]. This mechanism is absent in standard TKIs, allowing Amuvatinib to synergize potently with platinum agents and etoposide in refractory models like small cell lung cancer (SCLC)[1].

Evidence DimensionRAD51 protein expression levels
Target Compound Data>50% reduction in RAD51 levels
Comparator Or BaselineStandard TKIs (Baseline: no significant RAD51 suppression)
Quantified DifferenceDirect >50% suppression of RAD51, enabling synergistic lethality with topoisomerase inhibitors.
ConditionsIn vitro and in vivo models treated with Amuvatinib prior to or concurrent with DNA-damaging chemotherapy

Essential for researchers procuring compounds specifically to block homologous recombination and reverse chemoresistance.

Formulation Requirements for BCS Class IV Bioavailability

As a BCS Class IV compound, Amuvatinib possesses low aqueous solubility and low permeability, making standard aqueous formulation unviable. Kinetic dissolution experiments demonstrate that formulating Amuvatinib (free base or HCl salt) with a lipid vehicle and a surfactant polymer synergistically increases its solubility and in vivo bioavailability compared to standard control formulations[1]. Without these specific excipients, the drug precipitates in simulated intestinal fluid, severely limiting systemic exposure[1].

Evidence DimensionSolubility and kinetic dissolution in simulated intestinal fluid
Target Compound DataHigh dissolution and sustained solubility when formulated with lipid vehicle + surfactant
Comparator Or BaselineStandard aqueous or non-lipid control formulations
Quantified DifferenceSynergistic increase in stable solubility, preventing the near-total precipitation seen in controls.
ConditionsSimulated intestinal fluid, kinetic dissolution testing of free base and HCl salt

Dictates strict procurement and processability rules; buyers must utilize specialized lipid/surfactant formulations for valid in vivo dosing.

Refractory Gastrointestinal Stromal Tumor (GIST) Modeling

Amuvatinib is the preferred TKI for modeling GISTs that have developed resistance to first-line therapies. Because it maintains sub-micromolar efficacy against imatinib-resistant cell lines (e.g., GIST48) and synergizes with Erlotinib[1], it is selected for in vitro and in vivo studies targeting c-Kit mutations and AXL-driven escape pathways.

MET-Addicted Hematological Malignancy Assays

In multiple myeloma models (such as U266 cells) where survival is dependent on the MET/HGF signaling axis, Amuvatinib serves as a critical targeted inhibitor. It successfully induces apoptosis where standard ABL/c-Kit inhibitors like Imatinib fail[2], making it a necessary procurement choice for MET-specific hematological research.

Homologous Recombination (HR) Blockade and Chemosensitization

Due to its ability to suppress RAD51 by >50%, Amuvatinib is highly suited for combination screening assays with DNA-damaging agents (e.g., etoposide, cisplatin, or radiation) [3]. It is specifically utilized to reverse chemoresistance in refractory solid tumors by disabling the cell's ability to repair double-strand DNA breaks.

Specialized In Vivo Pharmacokinetic Formulation Testing

As a BCS Class IV drug, Amuvatinib is an excellent benchmark compound for industrial formulation scientists developing novel lipid-based or surfactant-polymer drug delivery systems [4]. Its extreme hydrophobicity requires advanced vehicle optimization to achieve systemic bioavailability, making it a standard model for poorly soluble kinase inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.13651072 Da

Monoisotopic Mass

447.13651072 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SO9S6QZB4R

Drug Indication

Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3. Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells.

Pharmacology

Amuvatinib is an orally bioavailable synthetic carbothioamide with potential antineoplastic activity. Multitargeted receptor tyrosine kinase inhibitor MP470 binds to mutant forms of the stem cell factor receptor (c-Kit; SCFR), inhibiting clinically relevant mutants of this receptor tyrosine kinase that may be associated with resistance to therapy. In addition, MP470 inhibits activities of other receptor tyrosine kinases, such as c-Met, Ret oncoprotein, and mutant forms of Flt3 and PDGFR alpha, which are frequently dysregulated in variety of tumors. This agent also suppresses the induction of DNA repair protein Rad51, thereby potentiating the activities of DNA damage-inducing agents. Mutant forms of c-Kit are often associated with tumor chemoresistance.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

850879-09-3

Absorption Distribution and Excretion

Orally available

Wikipedia

Amuvatinib

Dates

Last modified: 08-15-2023
1: Phillip CJ, Zaman S, Shentu S, Balakrishnan K, Zhang J, Baladandayuthapani V, Taverna P, Redkar S, Wang M, Stellrecht CM, Gandhi V. Targeting MET kinase with the small-molecule inhibitor amuvatinib induces cytotoxicity in primary myeloma cells and cell lines. J Hematol Oncol. 2013 Dec 10;6:92. doi: 10.1186/1756-8722-6-92. PubMed PMID: 24326130; PubMed Central PMCID: PMC3878866.
2: Asiedu MK, Beauchamp-Perez FD, Ingle JN, Behrens MD, Radisky DC, Knutson KL. AXL induces epithelial-to-mesenchymal transition and regulates the function of breast cancer stem cells. Oncogene. 2014 Mar 6;33(10):1316-24. doi: 10.1038/onc.2013.57. Epub 2013 Mar 11. PubMed PMID: 23474758; PubMed Central PMCID: PMC3994701.
3: Tibes R, Fine G, Choy G, Redkar S, Taverna P, Oganesian A, Sahai A, Azab M, Tolcher AW. A phase I, first-in-human dose-escalation study of amuvatinib, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2013 Feb;71(2):463-71. doi: 10.1007/s00280-012-2019-3. Epub 2012 Nov 23. PubMed PMID: 23178951.
4: Gujral TS, Karp RL, Finski A, Chan M, Schwartz PE, MacBeath G, Sorger P. Profiling phospho-signaling networks in breast cancer using reverse-phase protein arrays. Oncogene. 2013 Jul 18;32(29):3470-6. doi: 10.1038/onc.2012.378. Epub 2012 Sep 3. PubMed PMID: 22945653; PubMed Central PMCID: PMC3670968.
5: Choy G, Joshi-Hangal R, Oganesian A, Fine G, Rasmussen S, Collier J, Kissling J, Sahai A, Azab M, Redkar S. Safety, tolerability, and pharmacokinetics of amuvatinib from three phase 1 clinical studies in healthy volunteers. Cancer Chemother Pharmacol. 2012 Jul;70(1):183-90. doi: 10.1007/s00280-012-1821-2. Epub 2012 Feb 15. PubMed PMID: 22349808.
6: Zhao H, Luoto KR, Meng AX, Bristow RG. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination. Radiother Oncol. 2011 Oct;101(1):59-65. doi: 10.1016/j.radonc.2011.08.013. Epub 2011 Sep 6. PubMed PMID: 21903282.
7: Baxter PA, Thompson PA, McGuffey LM, Gibson BW, Dauser RC, Nuchtern JG, Shi C, Inloes R, Choy G, Redkar S, Blaney SM. Plasma and cerebrospinal fluid pharmacokinetics of MP470 in non-human primates. Cancer Chemother Pharmacol. 2011 Apr;67(4):809-12. doi: 10.1007/s00280-010-1380-3. Epub 2010 Jun 19. PubMed PMID: 20563581.
8: Welsh JW, Mahadevan D, Ellsworth R, Cooke L, Bearss D, Stea B. The c-Met receptor tyrosine kinase inhibitor MP470 radiosensitizes glioblastoma cells. Radiat Oncol. 2009 Dec 22;4:69. doi: 10.1186/1748-717X-4-69. PubMed PMID: 20028557; PubMed Central PMCID: PMC2806296.
9: Qi W, Cooke LS, Stejskal A, Riley C, Croce KD, Saldanha JW, Bearss D, Mahadevan D. MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer. BMC Cancer. 2009 May 11;9:142. doi: 10.1186/1471-2407-9-142. PubMed PMID: 19432987; PubMed Central PMCID: PMC2685437.
10: Mahadevan D, Cooke L, Riley C, Swart R, Simons B, Della Croce K, Wisner L, Iorio M, Shakalya K, Garewal H, Nagle R, Bearss D. A novel tyrosine kinase switch is a mechanism of imatinib resistance in gastrointestinal stromal tumors. Oncogene. 2007 Jun 7;26(27):3909-19. Epub 2007 Feb 26. PubMed PMID: 17325667.

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